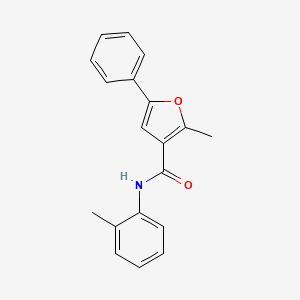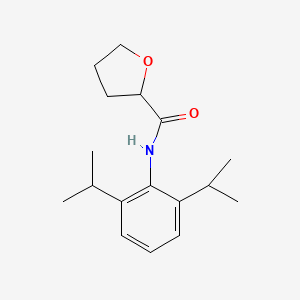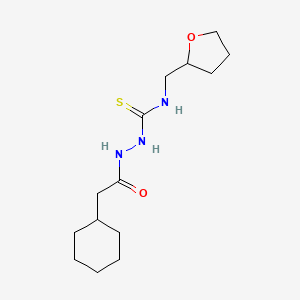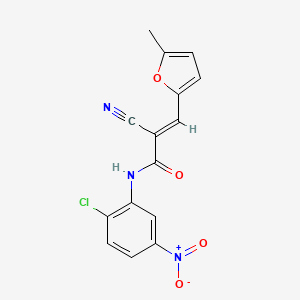
2-methyl-N-(2-methylphenyl)-5-phenyl-3-furamide
Overview
Description
2-methyl-N-(2-methylphenyl)-5-phenyl-3-furamide, also known as MPTF, is a furan derivative that has gained significant attention in recent years due to its potential pharmacological properties. MPTF belongs to the class of compounds known as furanamides, which have been reported to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-(2-methylphenyl)-5-phenyl-3-furamide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects by modulating the activity of various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. This compound has also been reported to interact with ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the production of reactive oxygen species (ROS) and attenuates oxidative stress-induced cell damage. This compound also exhibits a protective effect against glutamate-induced neurotoxicity in primary cortical neurons. In vivo studies have shown that this compound reduces the levels of pro-inflammatory cytokines and oxidative stress markers in animal models of inflammation and neurodegeneration.
Advantages and Limitations for Lab Experiments
2-methyl-N-(2-methylphenyl)-5-phenyl-3-furamide has several advantages for lab experiments, including its relatively simple synthesis method, high purity, and stability. However, this compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high doses.
Future Directions
There are several future directions for 2-methyl-N-(2-methylphenyl)-5-phenyl-3-furamide research. One possible direction is to investigate the potential of this compound as a therapeutic agent for various inflammatory and neurodegenerative diseases. Another direction is to explore the structure-activity relationship of this compound and its analogs to identify more potent and selective compounds. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other signaling pathways.
Scientific Research Applications
2-methyl-N-(2-methylphenyl)-5-phenyl-3-furamide has been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. In vitro studies have shown that this compound inhibits the release of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduces the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages. This compound also exhibits an antinociceptive effect in animal models of thermal and chemical pain. Additionally, this compound has been shown to possess anticonvulsant activity in mice models of pentylenetetrazole (PTZ)-induced seizures.
properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-phenylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c1-13-8-6-7-11-17(13)20-19(21)16-12-18(22-14(16)2)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIVYGHQYYXZKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC(=C2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(4-morpholinylcarbonyl)-2-pyrrolidinone](/img/structure/B4690105.png)

![methyl 2-({[4-(3-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4690122.png)
![1-(mesitylsulfonyl)-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-4-piperidinecarbohydrazide](/img/structure/B4690136.png)
![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B4690153.png)
![N-(3-chlorophenyl)-N'-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4690156.png)

![N-(2,4-dimethylphenyl)-2-[(4-oxo-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4690175.png)
![3-(4-methylphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4690177.png)
![N-[(1-phenylcyclopentyl)methyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B4690185.png)
![2-(2-bromophenyl)-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4690190.png)

![6-bromo-4-[(4-butyl-1-piperazinyl)carbonyl]-2-(3-ethoxyphenyl)quinoline](/img/structure/B4690201.png)